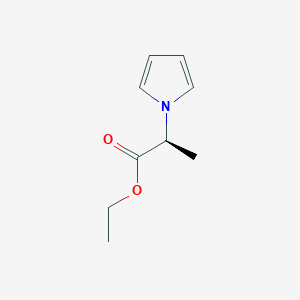![molecular formula C16H22FN3O4 B3043920 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected CAS No. 952285-81-3](/img/structure/B3043920.png)
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected
概要
説明
準備方法
The synthesis of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected involves several steps. The starting material, 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography.
化学反応の分析
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The BOC protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
科学的研究の応用
This compound is widely used in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of more complex molecules and is used in the study of protein interactions and functions . Additionally, it is employed in medicinal chemistry for the development of potential therapeutic agents.
作用機序
The mechanism of action of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The specific interactions and pathways depend on the structure of the derivative and the nature of the target.
類似化合物との比較
Similar compounds include:
- 4-[(2-Fluoro-4-nitrophenyl)(methyl)amino]piperidine, N1-BOC protected
- 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine
These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications. The presence of the BOC protecting group in 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected makes it unique as it provides stability and allows for selective deprotection under specific conditions .
特性
IUPAC Name |
tert-butyl 4-(2-fluoro-4-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-8-6-11(7-9-19)18-14-5-4-12(20(22)23)10-13(14)17/h4-5,10-11,18H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJBWJAUOWWQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142558 | |
| Record name | 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952285-81-3 | |
| Record name | 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952285-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)

